Product packaging for Quinoline, 4-fluoro-2-methyl-(Cat. No.:CAS No. 703-62-8)

Quinoline, 4-fluoro-2-methyl-

Cat. No.: B3056309
CAS No.: 703-62-8
M. Wt: 161.18 g/mol
InChI Key: IHACCDXTDLQSJM-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Synthetic and Medicinal Chemistry Research

Quinoline and its derivatives are classified as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. acs.org This versatility has led to their use in a broad spectrum of therapeutic areas. nih.govnih.gov The rigid quinoline core provides a defined three-dimensional arrangement for appended functional groups to interact with biological macromolecules.

Historically, the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, spurred the exploration of synthetic quinoline derivatives. nih.gov This led to the development of widely used drugs such as chloroquine (B1663885) and mefloquine. Beyond antimalarials, the quinoline scaffold is central to the activity of many antibacterial agents, notably the fluoroquinolone class of antibiotics which includes levofloxacin. nih.gov Furthermore, quinoline derivatives have demonstrated potential as anticancer, anti-inflammatory, and antiviral agents. nih.govprepchem.com

The synthetic accessibility and the ease with which the quinoline ring can be modified have made it a popular template for the generation of compound libraries in drug discovery programs. nih.gov Classical synthetic methods like the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, along with modern catalytic approaches, provide robust routes to a diverse range of functionalized quinolines. prepchem.com

Rationale for Strategic Fluorine and Methyl Group Incorporation in Quinoline Ring Systems

The introduction of fluorine and methyl groups into a quinoline framework is a deliberate strategy to modulate the molecule's properties. Each group imparts distinct characteristics that can enhance biological activity and pharmacokinetic profiles.

Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry. The high electronegativity and small size of the fluorine atom can lead to significant changes in a molecule's properties. In the context of a quinoline ring, fluorination can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

Modulate Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Alter Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the quinoline nitrogen, which can affect its binding to target proteins and its solubility.

Influence Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.

Studies on various fluoroquinolines have shown that the position of the fluorine atom is critical to its effect on biological activity. For instance, research on the genotoxicity of fluoroquinolines indicated that substitution at the 2- and 3-positions can lead to a loss of mutagenic activity, while fluorination at other positions may not have the same effect. ossila.comtandfonline.com

Methyl Group Substitution: The methyl group, while seemingly simple, can also play a crucial role in the bioactivity of quinoline derivatives. Its effects include:

Steric Influence: A methyl group can provide steric bulk, which can orient the molecule favorably within a binding pocket or, conversely, create unfavorable steric clashes.

Increased Lipophilicity: The addition of a methyl group increases the non-polar surface area of the molecule, enhancing its lipophilicity.

Metabolic Considerations: Methyl groups can be sites of metabolic oxidation, which can be a route for drug deactivation and clearance.

Overview of Research Trajectories for Functionalized Quinoline Motifs

Current research on functionalized quinoline motifs is diverse and continues to expand into new areas. Key research trajectories include:

Development of Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal drugs. Research is ongoing to develop novel fluoroquinolones and other quinoline-based compounds that can overcome existing resistance mechanisms.

Targeted Cancer Therapies: Many quinoline derivatives have been investigated as inhibitors of protein kinases and other targets implicated in cancer. The development of highly selective inhibitors is a major focus of current research. For example, derivatives of 4-aminoquinolines are being explored as anticancer agents.

Neuroprotective Agents: The antioxidant and anti-inflammatory properties of some quinoline derivatives make them promising candidates for the treatment of neurodegenerative diseases.

Materials Science: The unique photophysical properties of quinoline derivatives have led to their investigation for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging. tandfonline.com

The hypothetical compound "Quinoline, 4-fluoro-2-methyl-" would be a logical target for synthesis and evaluation within these research programs, given its combination of a proven bioactive scaffold with strategic fluorine and methyl substitutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FN B3056309 Quinoline, 4-fluoro-2-methyl- CAS No. 703-62-8

Properties

IUPAC Name

4-fluoro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHACCDXTDLQSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449138
Record name Quinoline, 4-fluoro-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-62-8
Record name 4-Fluoro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=703-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Quinoline, 4 Fluoro 2 Methyl and Analogues

Classical and Modified Annulation Reactions for Quinoline (B57606) Core Formation

The Friedländer synthesis, a reaction discovered by Paul Friedländer, is a fundamental method for constructing quinoline rings. wikipedia.orgjk-sci.com It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an aldehyde or ketone. jk-sci.comorganic-chemistry.org The reaction can be catalyzed by acids (e.g., acetic acid, hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide, pyridine). jk-sci.com

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl compound, followed by dehydration to form an unsaturated carbonyl intermediate, which then undergoes imine formation and cyclization to yield the quinoline. wikipedia.org The second proposed pathway begins with the formation of a Schiff base, which then undergoes an Aldol-type reaction and subsequent elimination to form the quinoline ring system. wikipedia.org

The versatility of the Friedländer synthesis has been enhanced through various modifications. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been employed to improve reaction efficiency. wikipedia.org For instance, neodymium(III) nitrate (B79036) hexahydrate and molecular iodine have been shown to be highly effective catalysts for the synthesis of functionalized and poly-substituted quinolines. iipseries.org

Catalyst/ReagentReactantsProductReference
p-Toluene sulphonic acido-Aminoaryl aldehydes/ketones and carbonyl compoundsPoly-substituted quinolines iipseries.org
Neodymium (III) Nitrate Hexahydrateo-Amino aldehydes or ketonesFunctionalized quinolines iipseries.org
Molecular iodineo-Amino aldehydes or ketonesSubstituted quinolines iipseries.org
Sodium hydroxide2-aminobenzaldehyde and acetaldehydeQuinoline nih.gov

This table summarizes various catalysts and reagents used in the Friedländer synthesis and its derivatives for the preparation of substituted quinolines.

The Doebner–von Miller reaction is a well-established method for synthesizing quinolines, particularly those with substituents at the 2- and 4-positions. nih.gov This reaction involves the treatment of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone under acidic conditions. nih.gov A variation of this, known as the Doebner method, specifically produces 2-substituted quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. nih.gov The reaction is often catalyzed by Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid. wikipedia.org A significant advancement in this method was the use of a biphasic reaction medium, which minimizes the acid-catalyzed polymerization of the carbonyl substrate, thereby increasing the yield of the desired quinoline product. nih.gov More recently, a Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.gov

The Pfitzinger reaction , also known as the Pfitzinger-Borsche reaction, provides a direct route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction has been utilized in the synthesis of various bioactive molecules and drug intermediates. researchgate.net Modifications of the original Pfitzinger reaction have expanded its scope, for example, by using enaminones as a substitute for 1,3-dicarbonyl compounds, which can lead to poor yields. researchgate.net

Reaction NameKey ReactantsKey Product FeatureReference
Doebner ReactionAniline, Aldehyde, Pyruvic acid2-Substituted quinoline-4-carboxylic acid nih.gov
Doebner-von Miller ReactionAniline, α,β-Unsaturated carbonyl compound2- and 4-Substituted quinolines nih.gov
Pfitzinger ReactionIsatin, Carbonyl compoundSubstituted quinoline-4-carboxylic acid wikipedia.org

This table compares the key features of the Doebner, Doebner-von Miller, and Pfitzinger reactions for the synthesis of quinolines with carboxylic acid moieties.

The Combes quinoline synthesis is a valuable method for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the resulting Schiff base intermediate. wikipedia.org Concentrated sulfuric acid or polyphosphoric acid are commonly used as catalysts for the ring closure step. iipseries.org

The mechanism of the Combes synthesis proceeds in several steps. wikipedia.org Initially, the β-diketone is protonated, facilitating a nucleophilic attack by the aniline. wikipedia.org Subsequent dehydration leads to the formation of a Schiff base, which tautomerizes to an enamine. wikipedia.org The enamine is then protonated by the acid catalyst, and the rate-determining step, the annulation of the molecule, occurs. wikipedia.org A final dehydration step yields the substituted quinoline product. wikipedia.org The Combes synthesis has been adapted for the preparation of various substituted quinolines, including benzo[g]quinoline derivatives from β-Naphthylamine. iipseries.org

Reactant 1Reactant 2CatalystProduct TypeReference
AnilineAcetoacetoneSulfuric acid or Polyphosphoric acid2,4-Disubstituted quinoline iipseries.org
β-Naphthylamineβ-DiketoneAcid catalystBenzo[g]quinoline derivative iipseries.org
Anilineβ-DiketoneConcentrated Sulfuric AcidSubstituted quinoline wikipedia.org

This table illustrates the reactants, catalysts, and product types in the Combes quinoline synthesis and its adaptations.

The Gould-Jacobs reaction is a significant method for the preparation of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. iipseries.orgwikipedia.org This intermediate then undergoes a thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the corresponding 4-hydroxyquinoline. wikipedia.orgmdpi.com

The reaction conditions, particularly temperature, play a crucial role in the Gould-Jacobs reaction. jasco.ro While higher temperatures are necessary for the intramolecular cyclization, prolonged reaction times can lead to product degradation. jasco.ro Microwave-assisted heating has been shown to improve yields and shorten reaction times compared to conventional heating methods. jasco.ro The regioselectivity of the Gould-Jacobs reaction, especially with asymmetrically substituted anilines, is influenced by both steric and electronic factors, and can sometimes result in a mixture of products. mdpi.comd-nb.info

Starting Material (Aniline)ReagentKey IntermediateFinal ProductReference
Aniline or aniline derivativeDiethyl ethoxymethylenemalonateAnilidomethylenemalonic ester4-Hydroxyquinoline wikipedia.org
AnilineDiethyl ethoxymethylenemalonateEthyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate4-Hydroxyquinoline wikipedia.org
5-AminoindoleAlkoxy methylenemalonic ester-Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives wikipedia.org

This table outlines the key components and products of the Gould-Jacobs reaction for quinoline synthesis.

Metal-Catalyzed Coupling and Cyclization Strategies

A modern and efficient approach to the synthesis of 2-methylquinolines is the palladium-catalyzed aza-Wacker oxidative cyclization. acs.orgnih.gov This method involves the intramolecular cyclization of aniline derivatives under mild conditions, utilizing palladium(II) as a catalyst and, typically, air as the oxidant. acs.orgacs.org The starting materials for these reactions can be readily prepared through aqueous allylation reactions. acs.org

The optimization of reaction conditions has been a key focus of research in this area. organic-chemistry.org Studies have shown that the choice of solvent, palladium catalyst, and ligand significantly impacts the reaction yield. acs.orgorganic-chemistry.org For instance, methanol (B129727) has been identified as an effective solvent, and palladium(II) acetate (B1210297) as a superior catalyst compared to other palladium sources like PdCl2. acs.orgorganic-chemistry.org The addition of a ligand, such as 1,10-phenanthroline, has been demonstrated to enhance the yield of the cyclization product. acs.orgorganic-chemistry.org The proposed mechanism involves the coordination of palladium to the alkene and nitrogen, followed by aminopalladation, β-hydride elimination, and finally dehydration to form the quinoline ring. organic-chemistry.org The Pd(0) species formed is then reoxidized to Pd(II) by air, completing the catalytic cycle. acs.orgacs.org This method is tolerant of various functional groups, including hydroxyl groups. organic-chemistry.org

CatalystLigandSolventOxidantProductYield Enhancement with LigandReference
Pd(OAc)21,10-PhenanthrolineMethanolAir2-Methylquinoline19% acs.orgacs.org
Pd(OAc)2Pyridine (B92270)MethanolAir2-MethylquinolineLittle influence acs.org
Pd(OAc)22,2'-BipyridineMethanolAir2-MethylquinolineLittle influence acs.org

This table presents the optimized conditions and outcomes for the palladium-catalyzed aza-Wacker oxidative cyclization for the synthesis of 2-methylquinolines.

Rhodium-Catalyzed C-H Functionalization of Quinoline N-Oxides and 8-Methylquinolines

Rhodium-based catalysts have become powerful tools for the regioselective functionalization of quinoline systems via C-H bond activation. researchgate.net These methods offer an atom-economical approach to introduce various substituents, bypassing the need for pre-functionalized starting materials. nih.gov

A prominent strategy involves the use of quinoline N-oxides, where the N-oxide group acts as a traceless directing group to guide the catalyst to specific positions. researchgate.netnih.gov Rhodium(III) catalysts have been successfully employed for the C-8 selective alkylation and alkynylation of quinoline N-oxides. ibs.re.kr These reactions exhibit high efficiency at room temperature, broad substrate scope, and excellent functional group tolerance. ibs.re.kr For instance, the reaction of 6-methylquinoline (B44275) N-oxide with a diazomalonate proceeds smoothly in the presence of a cationic rhodium catalyst to yield the C-8 alkylated product. ibs.re.kr The resulting functionalized quinoline N-oxides can be readily deoxygenated to afford the corresponding quinoline derivatives. ibs.re.kr

In addition to the functionalization of sp² C-H bonds, rhodium catalysts are effective for the activation of sp³ C-H bonds in substrates like 8-methylquinolines. researchgate.netresearchgate.net This allows for the direct modification of the methyl group, providing access to more complex quinoline derivatives. The activation of the C-H bonds in the heterocyclic ring is generally preferred over the carbocyclic ring. acs.org Studies using rhodium(I) complexes have shown that for quinoline and 8-methylquinoline (B175542), C-H bond activation can occur competitively at the C2 and C4 positions. acs.org

Table 1: Rh(III)-Catalyzed C-8 Alkylation of Quinoline N-Oxides with Diazo Compounds ibs.re.kr

Quinoline N-oxide SubstrateDiazo ReagentProduct Yield (%)
Quinoline N-oxideDiethyl diazomalonate93
6-Methylquinoline N-oxideDiethyl diazomalonate95
6-Methoxyquinoline N-oxideDiethyl diazomalonate96
6-Chloroquinoline N-oxideDiethyl diazomalonate92
Quinoline N-oxideEthyl 2-diazo-2-phenylacetate94
Quinoline N-oxideMethyl 2-diazo-3-oxobutanoate85

Suzuki-Miyaura Coupling for Methyl Group Introduction on Quinoline Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl compounds and introducing alkyl or aryl groups onto heterocyclic scaffolds. libretexts.orgnih.gov The reaction typically involves a palladium catalyst and couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org

In the context of quinoline synthesis, this method is valuable for introducing a methyl group at a specific position, such as C2 or C4, by coupling the corresponding haloquinoline with a methylboronic acid derivative. A significant challenge in applying this reaction to nitrogen-containing heterocycles like quinoline is the potential for the nitrogen lone pair to inhibit the palladium catalyst. organic-chemistry.org To overcome this, highly active and stable catalysts have been developed. These often consist of palladium precursors combined with bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiphenylphosphines. libretexts.orgorganic-chemistry.org These advanced catalytic systems show excellent reactivity and broad substrate scope, even with challenging substrates like amino-substituted heteroaryl halides. organic-chemistry.org

The site selectivity of the Suzuki-Miyaura coupling on polyhalogenated quinolines can be precisely controlled, which is largely determined by the relative electrophilicity of the carbon atoms bearing the halogen substituents. nih.gov Mechanochemical, or solid-state, protocols for Suzuki-Miyaura coupling have also been developed, broadening the applicability of this powerful reaction. rsc.org

Table 2: Representative Suzuki-Miyaura Coupling on Heteroaryl Halides organic-chemistry.org

Heteroaryl HalideBoronic AcidCatalyst SystemYield (%)
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / Ligand95
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / Ligand99
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ / Ligand82
3-Bromopyridine4-Methylphenylboronic acidPd(OAc)₂ / Ligand98

Note: Ligands used are typically bulky, electron-rich dialkylbiphenylphosphines.

Copper-Catalyzed Cycloadditions in Fluorinated Quinoline Synthesis

Copper-catalyzed reactions provide a powerful platform for the synthesis of the quinoline core itself. These methods often involve tandem or domino reactions where multiple bonds are formed in a single operation, leading to complex molecular structures from simple precursors. rsc.orgrsc.org

One such approach involves the copper-catalyzed reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes. rsc.org This process consists of an aldol reaction, followed by a C(aryl)-N bond formation and subsequent elimination to construct the quinoline ring. rsc.org Another strategy utilizes a copper-mediated tandem reaction involving the Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene (B1212753) nitrile, followed by reductive amination and intramolecular cyclization to yield substituted quinolines. rsc.org

Copper catalysts are also central to modern cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction can be used to append triazole rings to other heterocyclic systems. While not a direct synthesis of the quinoline ring, it showcases copper's utility in building complex N-heterocycles. mdpi.com In the synthesis of quinindoline derivatives, a copper-catalyzed dual cyclization process first forms an indole (B1671886) substructure, which is followed by a Cu-catalyzed C-N coupling to furnish the quinoline subunit. nih.gov The synthesis of fluorinated quinolines via these methods can be achieved by employing appropriately fluorinated starting materials.

Table 3: Examples of Copper-Catalyzed Quinoline Synthesis

Starting Material 1Starting Material 2CatalystReaction TypeReference
Enaminone2-IodobenzaldehydeCuI / L-prolineDomino Reaction rsc.org
o-BromobenzaldehydeMalononitrileCuI / K₃PO₄Tandem Reaction rsc.org
2-Aminobenzonitrileo-HaloarylacetonitrileCuI / Cs₂CO₃Dual Cyclization nih.gov

Direct Fluorination and Halogenation Techniques for Quinoline Systems

Direct C-H fluorination is an efficient strategy for constructing C-F bonds, but it can be challenging to control the regioselectivity and overcome the high energy barrier for C-F bond formation. acs.org For electron-deficient azaarenes like quinoline, traditional electrophilic aromatic substitution is often difficult. acs.org

However, novel methods have emerged. One such technique enables the direct C-H fluorination of quinolines through a chain process involving an asynchronous concerted F⁻-e⁻-H⁺ transfer, which avoids the formation of high-energy Meisenheimer intermediates. acs.org This strategy has successfully achieved the first nucleophilic oxidative fluorination of quinolines, showing selectivity for the C4 position. acs.org For unsubstituted quinoline, this method yields a mixture of C4 and C2 fluorinated products. acs.org

Electrophilic fluorination of quinoline derivatives in acidic media is another viable route. researchgate.net Additionally, electrochemical methods have been developed, such as the regioselective 5,8-difluorination of quinolines using HF-pyridine in an undivided electrochemical cell. researchgate.net For direct halogenation, a metal-free, operationally simple protocol has been established for the C5-H halogenation of 8-substituted quinolines. This reaction uses the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature with excellent regioselectivity. rsc.org

Table 4: Regioselectivity in Direct Halogenation of Quinolines

SubstrateReagent/MethodPosition(s) FunctionalizedReference
QuinolineTEDA²⁺·F⁻ / PhotosensitizerC4 and C2 acs.org
3-AcetylquinolineTEDA²⁺·F⁻ / PhotosensitizerC4 and C2 (4.5:1 ratio) acs.org
8-Aminoquinoline derivativesTrichloroisocyanuric Acid (TCICA)C5 rsc.org
8-MethoxyquinolineTribromoisocyanuric Acid (TBICA)C5 rsc.org
Various QuinolinesElectrolytic Fluorination (HF:pyridine)C5 and C8 researchgate.net

Nucleophilic Substitution for Fluorine Introduction

The nucleophilic aromatic substitution (SₙAr) reaction is a fundamental method for introducing fluorine onto an aromatic or heteroaromatic ring. acs.org This process typically involves reacting a halo-substituted quinoline (e.g., chloro- or bromoquinoline) with a fluoride (B91410) salt. However, SₙAr reactions on electron-deficient azaarenes can be challenging. acs.org

Modern methods have focused on developing mild and general SₙAr conditions. For 2-haloheteroarenes, including pyridines and diazines, which are analogous to quinolines, conditions have been identified that allow for the substitution of a halogen with fluoride in the presence of various other functional groups. acs.org The development of methods for nucleophilic substitution on alkyl halides using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) has also expanded the toolkit for creating C-F bonds, particularly for C(sp³)-F formation. nih.gov

The reactivity order of halogens in SₙAr reactions is typically F > Cl > Br > I, meaning that a 4-chloro-2-methylquinoline (B1666326) could be a suitable precursor for the synthesis of 4-fluoro-2-methylquinoline via nucleophilic fluorination. The challenge often lies in overcoming the energy barrier of the reaction, but new concepts, such as the concerted nucleophilic substitution mechanism, are providing solutions. acs.org

Novel Reagent-Based Methodologies

A novel and efficient approach for the synthesis of quinolines bearing fluoroalkyl groups involves the use of Fluoroalkyl Amino Reagents (FARs). nih.govrsc.org This methodology provides a two-step synthesis of 2,4-bis(fluoroalkyl)-substituted quinoline derivatives with high regioselectivity. rsc.org

The process begins with the reaction of FARs with N-aryl fluoroketimines. This leads to a vinamidinium intermediate, which then undergoes a cyclization reaction. nih.gov A key feature of this method is that the highly electrophilic distal fluorinated iminium part of the intermediate is attacked by the aryl substituent of the remote nitrogen in a Friedel-Crafts-type reaction to form the quinoline ring. nih.gov

This approach offers significant advantages over classical methods like the Combes reaction. It allows for the synthesis of quinolines bearing two identical or different fluoroalkyl substituents in the 2 and 4 positions under mild reaction conditions and with good yields. rsc.org The scalability of this reaction makes it suitable for industrial applications. rsc.org

Table 5: Synthesis of 2,4-Bis(fluoroalkyl)quinolines using FARs rsc.org

N-Aryl Ketimine SubstituentFluoroalkyl Amino Reagent (FAR)Resulting Quinoline Substituents (R², R⁴)Yield (%)
PhenylTFEDMA (CF₃)R²=CF₃, R⁴=CF₃83
4-MethoxyphenylTFEDMA (CF₃)R²=CF₃, R⁴=CF₃85
4-ChlorophenylTFEDMA (CF₃)R²=CF₃, R⁴=CF₃81
PhenylHCF₂-FARR²=CF₂H, R⁴=CF₂H75
PhenylC₂F₅-FARR²=C₂F₅, R⁴=C₂F₅78

Green Chemistry Principles Applied to Quinoline Synthesis

The integration of green chemistry principles into the synthesis of quinoline derivatives, including 4-fluoro-2-methylquinoline, is a critical area of research aimed at reducing environmental impact and improving process efficiency. These principles focus on the use of less hazardous materials, energy efficiency, and waste reduction. Key strategies include the adoption of microwave-assisted synthesis, the use of environmentally benign solvents and catalysts, and the development of solvent-free reaction conditions. nih.govsci-hub.se

Traditional methods for quinoline synthesis often rely on harsh conditions and toxic reagents, such as the use of phosphorus oxychloride for chlorination or strong acids in cyclization reactions. nih.govmdpi.com Modern approaches seek to replace these with more sustainable alternatives. For instance, the use of solid acids or recyclable catalysts can minimize corrosive waste streams. nih.govacs.org Similarly, replacing volatile organic solvents with water, ethanol, or ionic liquids, or eliminating solvents altogether, aligns with green chemistry goals. sci-hub.semdpi.commdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govacs.org While a specific microwave-assisted synthesis for 4-fluoro-2-methylquinoline is not extensively documented, the successful application of MAOS to structurally similar compounds, such as 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines, demonstrates its potential. researchgate.net These reactions can often be performed under solvent-free conditions, further boosting their environmental credentials. researchgate.net One reported method involves the rapid and efficient synthesis of these hydroxyquinolines from anilines and ethyl acetoacetate (B1235776) using microwave irradiation. researchgate.net Another green approach utilizes a Bismuth(III) chloride catalyst under microwave irradiation for the synthesis of 4-hydroxy-2-quinolone analogues in ethanol. nih.gov

The following table summarizes examples of greener synthetic approaches for quinoline derivatives, highlighting the conditions that align with green chemistry principles.

ProductStarting MaterialsCatalyst/ConditionsGreen AspectYieldReference
4-Hydroxy-2-quinolone analoguesβ-enaminone, Diethyl malonateBiCl3, Ethanol, Microwave (5-13 min)Microwave irradiation, Recyclable catalystGood to excellent nih.gov
4-Methyl-2-hydroxy- / 2-Methyl-4-hydroxyquinolinesAnilines, Ethyl acetoacetateSolvent-free, MicrowaveMicrowave irradiation, Solvent-freeNot specified researchgate.net
2-Methylquinoline-4-carboxylic acidsAromatic amine, Pyruvic acidEthanol, Stirring (2-5 h)Use of a greener solvent (Ethanol)High purity sci-hub.se
2-Vinylquinolines2-Methylquinoline, AldehydeTfNH2, MicrowaveMicrowave irradiation, Rapid reactionUp to 96% nih.gov

These examples underscore the trend towards developing more sustainable synthetic routes in quinoline chemistry, which are applicable to the synthesis of 4-fluoro-2-methylquinoline and its derivatives. The choice of starting materials, such as 4-fluoro-2-methylaniline, and the application of methods like the Doebner reaction in greener solvents like ethanol, represent viable pathways for the environmentally conscious production of the target compound. sci-hub.sechemicalbook.com

Strategies for Enantioselective Synthesis and Chiral Resolution of Quinoline Analogues

The development of enantiomerically pure chiral quinolines is of significant interest, particularly for pharmaceutical applications where stereochemistry dictates biological activity. For analogues of 4-fluoro-2-methylquinoline, chirality is typically introduced by reduction of the pyridine ring to form the corresponding 1,2,3,4-tetrahydroquinoline (B108954), which possesses a stereocenter at the C2 position. Strategies to obtain single enantiomers fall into two main categories: enantioselective synthesis and chiral resolution of a racemic mixture. nih.gov

Enantioselective Synthesis: This approach aims to create the desired stereocenter with high enantiomeric excess (ee) directly. A prominent method is the asymmetric hydrogenation of the parent quinoline or a suitable precursor. nih.gov For instance, chiral cationic Ruthenium catalysts have been effectively used for the hydrogenation of various 2-substituted quinolines to yield 1,2,3,4-tetrahydroquinolines with excellent enantioselectivity (up to >99% ee). While not specifically detailed for the 4-fluoro substrate, this methodology is applicable to a wide range of derivatives. Another powerful technique is the biomimetic asymmetric reduction using a chiral NAD(P)H model, which can furnish chiral 2-functionalized tetrahydroquinolines with up to 99% ee. acs.org

Chiral Resolution: This strategy involves the separation of a racemic mixture of the chiral product. For the closely related and synthetically important intermediate, racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263) (FTHQ), several resolution methods have been developed. nih.govresearchgate.net One common technique is diastereomeric salt formation, where the racemic base is treated with a chiral acid. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Tartaric acid derivatives, such as O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA), are frequently used for this purpose. nih.gov

Another innovative resolution technique applied to FTHQ is supercritical fluid extraction (SFE) using carbon dioxide. nih.gov This method can be employed after forming diastereoisomeric salts with a sub-stoichiometric amount of a chiral resolving agent. nih.gov Furthermore, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a versatile and widely used method for the separation of quinoline enantiomers. mdpi.com

The table below details specific findings related to the chiral resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), an important analogue.

CompoundMethodResolving Agent / ConditionsKey FindingReference
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ)Diastereomeric Salt Formation & CrystallizationN-phthaloyl derivative of (R)-alanineEffective enrichment of enantiomers from the melt or via hydrochloride salt solution. researchgate.net
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ)Supercritical Fluid Extraction (SFE)CO2, after salt formation with DPTTASuccessful separation of FTHQ enantiomers. nih.gov
Racemic Propranolol Nitro-analoguesChiral HPLCKromasil 5-Amycoat column; n-Hexane/Isopropanol mobile phaseAchieved separation with >98% purity and >98% enantiomeric excess. mdpi.com

These strategies, both in direct asymmetric synthesis and in the resolution of racemic mixtures, provide robust pathways to access enantiomerically pure quinoline analogues essential for advanced applications. rsc.org

Reactivity and Chemical Transformations of Quinoline, 4 Fluoro 2 Methyl and Derivatives

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The introduction of electrophiles to the 4-fluoro-2-methylquinoline ring is guided by the electronic nature of the quinoline system and the directing effects of the existing substituents. The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609), with substitution favoring the benzene ring portion (positions 5, 6, 7, and 8). The nitrogen atom deactivates the pyridine (B92270) ring, making positions 2 and 4 electron-deficient.

In 4-fluoro-2-methylquinoline, the scenario is complex:

Quinoline Nucleus: Directs electrophiles primarily to the 5- and 8-positions.

Methyl Group (at C-2): An activating, ortho-para directing group. Its influence on the carbocyclic ring is minimal.

Fluoro Group (at C-4): A deactivating, yet ortho-para directing group. It deactivates the ring through its strong inductive electron-withdrawing effect but can direct incoming electrophiles to adjacent positions (ortho) or the para-position through resonance. youtube.com

The interplay of these factors suggests that electrophilic aromatic substitution will predominantly occur on the benzene ring. The 5- and 8-positions are the most activated sites for electrophilic attack in the quinoline system itself. The specific outcome of a reaction would depend on the reaction conditions and the nature of the electrophile. For instance, nitration or halogenation would be expected to yield a mixture of isomers, with substitution at C-5 and C-8 being the most probable outcomes.

Nucleophilic Substitution Reactions Involving Halogen Atoms

The fluorine atom at the C-4 position of 4-fluoro-2-methylquinoline is susceptible to nucleophilic aromatic substitution (SNAr). The C-4 position in the quinoline ring is electron-deficient, a feature enhanced by the electron-withdrawing nitrogen atom, making it an excellent site for nucleophilic attack. This reactivity is a cornerstone for synthesizing a variety of 4-substituted quinoline derivatives. mdpi.comnih.gov

The general reactivity for haloquinolines in SNAr reactions at the 4-position is well-established, with the reactivity of the leaving group typically following the order I > Br > Cl > F for many SNAr reactions. However, the C-F bond's strength can sometimes alter this trend, though the high electrophilicity of the carbon center often facilitates the reaction. researchgate.net A wide range of nucleophiles can displace the 4-fluoro group, including:

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages. For example, reaction with sodium methoxide (B1231860) would yield 4-methoxy-2-methylquinoline.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines react to form 4-aminoquinoline (B48711) derivatives. nih.gov These reactions are often catalyzed by acids or bases. researchgate.net

Sulfur Nucleophiles: Thiols and thiophenols can be employed to create 4-thioether derivatives. mdpi.com

These substitution reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.govossila.com

Table 1: Examples of Nucleophilic Substitution Reactions on 4-Halo-2-methylquinolines

NucleophileReagent ExampleProduct TypeReference
AminePiperidine4-Piperidinyl-2-methylquinoline researchgate.net
ThiolEthanethiol4-(Ethylthio)-2-methylquinoline mdpi.com
AzideSodium Azide4-Azido-2-methylquinoline mdpi.com

Oxidation and Reduction Reactions of the Quinoline Core

Quinoline N-Oxide Formation

The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the quinoline system, influencing its reactivity in subsequent reactions. The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.

For 4-fluoro-2-methylquinoline, the reaction would yield 4-fluoro-2-methylquinoline N-oxide. The presence of the electron-donating methyl group can facilitate the oxidation, while the electron-withdrawing fluoro group might have a slight retarding effect. Quinoline N-oxides are stable compounds and serve as versatile intermediates in organic synthesis. idexlab.com The N-oxide functionality can activate the quinoline ring for both electrophilic and nucleophilic substitutions at different positions than the parent quinoline. Reagents like N-Methylmorpholine-N-Oxide (NMO) are common stoichiometric oxidants used in various transition metal-catalyzed oxidations, highlighting the role of N-oxides in oxidation chemistry. organic-chemistry.org

Reduction to Tetrahydroquinolines

The quinoline core can be selectively reduced to form 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This is most commonly accomplished through catalytic hydrogenation, employing catalysts such as platinum, palladium, or nickel. The reduction occurs specifically in the pyridine ring, leaving the benzene ring intact. wikipedia.org

The reduction of 4-fluoro-2-methylquinoline would produce 4-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Due to the methyl group at the C-2 position, the resulting product is chiral, with a stereocenter at C-2. wikipedia.org Asymmetric hydrogenation methods can be employed to synthesize specific enantiomers of the tetrahydroquinoline product. Tetrahydroquinolines are important structural motifs found in many biologically active compounds. wikipedia.org

Table 2: Comparison of Oxidation and Reduction of the Quinoline Core

TransformationReagentsProductKey FeaturesReferences
N-Oxidation m-CPBA, H₂O₂4-fluoro-2-methylquinoline N-oxideModifies electronic properties, activates ring idexlab.com
Reduction H₂/Pd, PtO₂4-fluoro-2-methyl-1,2,3,4-tetrahydroquinolineSelective reduction of pyridine ring, creates chiral center wikipedia.orgwikipedia.org

Derivatization of Functional Groups on the Quinoline Scaffold

Transformations of Carboxylic Acid Moieties at C-4

While the primary subject is 4-fluoro-2-methylquinoline, a crucial area of quinoline chemistry involves the derivatization of carboxylic acid groups, particularly at the C-4 position. These derivatives are prominent in medicinal chemistry. nih.govfrontiersin.org The synthesis of such compounds often starts from precursors like isatin (B1672199) derivatives, which cyclize to form quinoline-4-carboxylic acids. google.comnih.gov

For a scaffold like 2-methylquinoline-4-carboxylic acid, the carboxylic acid group (–COOH) is a versatile handle for a multitude of chemical transformations. These transformations are key to modulating the pharmacological properties of the molecule.

Common derivatizations include:

Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) using methods like Fischer-Speier esterification or by reaction with agents like TMS-diazomethane or methyl iodide in the presence of a base like cesium carbonate. nih.gov

Amide Formation: Coupling of the carboxylic acid with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) leads to the formation of a diverse range of amides. This is a widely used strategy in drug discovery. frontiersin.org

Reduction: The carboxylic acid can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: Under certain conditions, particularly with harsh heating, the carboxylic acid at the C-4 position can be removed. google.com

These transformations allow for the systematic exploration of the chemical space around the quinoline core to optimize biological activity. nih.gov

Table 3: Common Transformations of a Quinoline-4-Carboxylic Acid Moiety

Reaction TypeReagentsProduct Functional GroupReference
EsterificationTMS-diazomethane, CH₃I/Cs₂CO₃Ester (–COOR) nih.gov
Amide CouplingAmine, HATU/HOBtAmide (–CONHR) frontiersin.org
ReductionLiAlH₄Alcohol (–CH₂OH)
DecarboxylationHeatHydrogen (–H) google.com

Chemical Modifications of Hydroxyl and Amino Groups

The hydroxyl and amino groups on the quinoline scaffold are versatile functional handles for introducing molecular diversity. These groups undergo a variety of chemical transformations, including etherification, esterification, and acylation, enabling the synthesis of a wide range of derivatives.

Esterification of Hydroxyl Groups: The hydroxyl group of fluorinated 2-methyl-4-hydroxyquinoline derivatives can be readily esterified with various carboxylic acids. For instance, 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) can be reacted with substituted benzoic acids in the presence of a condensing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC•HCl) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF), which has been shown to provide higher yields compared to other solvents like dichloromethane (B109758) (DCM). nih.gov This method allows for the synthesis of a library of ester derivatives. nih.gov

Reactant 1Reactant 2 (Substituted Benzoic Acid)ProductSolventYield (%)Reference
8-fluoro-2,3-dimethylquinolin-4-ol4-(tert-butyl)benzoic acid8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoateDMFNot specified nih.gov
8-fluoro-2,3-dimethylquinolin-4-olBenzoic acid8-fluoro-2,3-dimethylquinolin-4-yl benzoateDMFNot specified nih.gov
8-fluoro-2,3-dimethylquinolin-4-ol4-methylbenzoic acid8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoateDMF66.5 nih.gov
8-fluoro-2,3-dimethylquinolin-4-ol2-chlorobenzoic acid8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoateDMFNot specified nih.gov

Etherification of Hydroxyl Groups: The Williamson ether synthesis is a classical and versatile method for preparing ethers that can be applied to hydroxyquinoline derivatives. masterorganicchemistry.comyoutube.com This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then reacts with an alkyl halide to form the ether. masterorganicchemistry.comyoutube.com For example, a chemoselective oxa-Michael addition of the hydroxyl group of hydroxychloroquine (B89500) to α,β-unsaturated sulfonyl and acryl esters has been developed for etherification. nih.gov

Modifications of Amino Groups: The amino group on the quinoline ring can also be modified to create new derivatives. For example, 4-amino-8-fluoro-2-methylquinoline serves as a key building block. sigmaaldrich.com The reactivity of the amino group allows for reactions such as acylation with sulfonyl chlorides. For instance, 5-amino-7-bromoquinolin-8-ol (B11873180) can react with various sulfonyl chlorides in dry tetrahydrofuran (B95107) (THF) to yield the corresponding sulfonate derivatives. nih.gov Furthermore, the Mannich reaction, a powerful tool in medicinal chemistry, can be used to aminoalkylate the quinoline ring, often at a position activated by a hydroxyl group. nih.govacs.orgnih.gov This reaction involves the condensation of an amine, an aldehyde (like formaldehyde), and an active hydrogen-containing compound, such as 8-hydroxyquinoline. nih.govacs.org

Functionalization of the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline ring is not merely a passive substituent; its protons are sufficiently acidic to participate in a range of functionalization reactions, including condensation, oxidation, and halogenation.

Condensation Reactions: The C-2 methyl group can undergo condensation reactions with aldehydes, a transformation analogous to the Knoevenagel condensation. rsc.org This reaction is often catalyzed by agents like zinc chloride and carried out in solvents such as N,N-dimethylformamide (DMF) at reflux. nih.gov This method has been successfully used to synthesize a series of 2-arylvinylquinolines, which are predominantly generated as the thermodynamically more stable (E)-isomer. nih.gov The reaction of 4-chloro-6-fluoro-2-methylquinoline (B103436) derivatives with various aromatic aldehydes provides access to a diverse set of 2-styrylquinolines. nih.gov

2-Methylquinoline ReactantAldehyde ReactantProductYield (%)Reference
4-(3-aminopropylamino)-6-fluoro-2-methylquinoline4-chlorobenzaldehyde(E)-4-(3-aminopropylamino)-6-fluoro-2-(4-chlorostyryl)quinoline85 nih.gov
4-(3-aminopropylamino)-6-fluoro-2-methylquinoline4-fluorobenzaldehyde(E)-4-(3-aminopropylamino)-6-fluoro-2-(4-fluorostyryl)quinoline88 nih.gov
4-(3-aminopropylamino)-6-fluoro-2-methylquinoline4-methoxybenzaldehyde(E)-4-(3-aminopropylamino)-6-fluoro-2-(4-methoxystyryl)quinoline82 nih.gov
4-(3-aminopropylamino)-6-fluoro-2-methylquinoline3,4,5-trimethoxybenzaldehyde(E)-4-(3-aminopropylamino)-6-fluoro-2-(3,4,5-trimethoxystyryl)quinoline74 nih.gov

Oxidation: The C-2 methyl group can be oxidized to afford higher oxidation state functional groups such as aldehydes and carboxylic acids. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the entire heterocyclic ring, specific conditions can be employed for selective oxidation of the methyl group. youtube.com A metal-free method has been developed where 2-methylquinolines are oxidized to quinoline-2-carbaldehydes in high yields. acs.org This suggests that the reaction may proceed through the oxidation of the C(sp³)–H bonds of the methyl group to an aldehyde motif. acs.org

Halogenation: The methyl group can also be functionalized through halogenation. A common strategy involves the initial N-oxidation of the quinoline ring. For example, 4-chloro-6-fluoro-2-methylquinoline can be oxidized with an agent like 3-chloroperbenzoic acid to form the corresponding N-oxide. nih.gov This intermediate can then be chlorinated with a reagent such as benzenesulfonyl chloride to yield 4-chloro-2-(chloromethyl)-6-fluoroquinoline, providing a handle for further nucleophilic substitution reactions. nih.gov

Spectroscopic and Structural Characterization of Quinoline, 4 Fluoro 2 Methyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 4-fluoro-2-methylquinoline derivatives, offering insights into the proton, carbon, and fluorine environments within the molecule.

Proton (¹H) NMR for Structural Confirmation and Substitution Patterns

¹H NMR spectroscopy is instrumental in confirming the structure of 4-fluoro-2-methylquinoline derivatives by revealing the chemical shifts, multiplicities, and coupling constants of protons. The aromatic protons on the quinoline (B57606) and any appended phenyl rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. uncw.edu The methyl group at the C-2 position of the quinoline ring characteristically appears as a singlet in the upfield region, often around δ 2.5-2.8 ppm. rsc.orgnih.gov

The substitution pattern on the quinoline ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. For instance, in 6-fluoro-2-methylquinolin-4(1H)-one, the proton at the C-5 position is influenced by the adjacent fluorine atom, leading to specific coupling patterns. nih.gov Similarly, the protons on a p-tolylthio group attached to the quinoline will show characteristic aromatic signals. rsc.org The presence of different substituents can cause these chemical shifts to vary, providing valuable information for structural determination. uncw.edu

Table 1: Representative ¹H NMR Data for 4-fluoro-2-methyl- Quinoline Derivatives

CompoundSolventKey ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
7-Bromo-4-chloro-6-fluoro-2-methylquinolineCDCl₃8.27 (d, J = 6.6 Hz, 1H), 7.81 (d, J = 9.0 Hz, 1H), 7.40 (s, 1H), 2.70 (s, 3H) nih.gov
6-Fluoro-2-methyl-3-(p-tolylthio)quinolineCDCl₃8.00 – 7.91 (m, 1H), 7.49 (s, 1H), 7.39 – 7.33 (m, 3H), 7.28 – 7.23 (m, 2H), 2.75 (s, 3H) rsc.org
8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline-2.75 (s, 3H, quinoline C-2 methyl), 4.73 (s, 2H, O–CH₂–Ar), 5.29 and 5.03 (d, 2H each, oxetane (B1205548) CH₂), 6.64 (d, 1H, Ph-O-quinolone ortho proton), 6.96-7.59 (m, other aromatic protons) nih.gov
6-Fluoro-2-methylquinolin-4(1H)-oneDMSO-d₆11.73 (s, 1H), 7.68 (dd, J = 9.3, 2.8 Hz, 1H), 7.46–7.62 (m, 2H), 5.93 (s, 1H), 2.35 (s, 3H) nih.gov
3-((4-Fluorophenylthio)methyl)-2-methylquinolineDMSO-d₆7.92 (s, 1H), 7.88 (d, J = 8.4 Hz, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.68–7.64 (m, 1H), 7.50–7.46 (m, 1H), 7.42–7.39 (m, 2H), 7.15–7.11 (t, 2H), 4.25 (s, 2H), 2.65 (s, 3H) psu.edu

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides detailed information about the carbon framework of 4-fluoro-2-methylquinoline derivatives. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of individual carbons within the quinoline ring system and any substituents. ipb.pt

In a typical ¹³C NMR spectrum of a 4-fluoro-2-methylquinoline derivative, the carbon of the methyl group at the C-2 position resonates at a characteristic upfield chemical shift. nih.govnih.gov The aromatic carbons of the quinoline and any attached phenyl rings appear in the downfield region. The carbon atom bonded to the fluorine (C-4) will exhibit a characteristic downfield shift and a large one-bond C-F coupling constant. nih.gov Carbons adjacent to electronegative atoms like nitrogen and fluorine will be deshielded and appear at higher chemical shifts. smolecule.com

Table 2: Representative ¹³C NMR Data for 4-fluoro-2-methyl- Quinoline Derivatives

CompoundSolventKey ¹³C NMR Chemical Shifts (δ, ppm)
7-Bromo-4-chloro-6-fluoro-2-methylquinolineCDCl₃158.8 (d, J = 3 Hz), 156.2 (d, J = 250 Hz), 145.2 (d, J = 1 Hz), 141.0 (d, J = 5 Hz), 133.6 (d, J = 1 Hz), 124.2 (d, J = 9 Hz), 122.2, 113.7 (d, J = 24 Hz), 108.1 (d, J = 26 Hz), 24.5 nih.gov
8-fluoro-3-(3-fluoro-2-(3-((2-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline-20.82 (quinoline C-2 methyl), 63.52 (benzyl CH₂), 79.10 (oxetane CH₂), 80.46 and 80.51 (oxetane quaternary C with C-F coupling), 110.86-163.01 (aromatic and nitrile carbons) nih.gov
3-((4-Methoxyphenylthio)methyl)-2-methylquinolineCDCl₃159.7, 158.2, 146.8, 135.9, 135.2, 129.6, 129.1, 128.3, 127.1, 126.8, 125.8, 125.0, 114.5, 55.3, 39.3, 23.1 psu.edu

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom in 4-fluoro-2-methylquinoline derivatives. The chemical shift of the fluorine-19 nucleus is very sensitive to its electronic surroundings, providing valuable structural information. icpms.cz The large chemical shift dispersion in ¹⁹F NMR helps to resolve individual fluorine-containing functional groups. icpms.cz

For instance, in 7-bromo-4-chloro-6-fluoro-2-methylquinoline, the fluorine atom at the 6-position gives a signal at -108 ppm in the ¹⁹F NMR spectrum. nih.gov The chemical shift can be influenced by the solvent and the presence of other substituents on the quinoline ring. dtic.mil Coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide further structural insights. The magnitude of these coupling constants can help to determine the relative positions of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic IR absorption bands for quinoline derivatives include C=C and C=N stretching vibrations within the aromatic rings, typically observed in the 1620-1430 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic rings and the methyl group are also readily identifiable. The presence of a fluorine substituent introduces a C-F stretching vibration, which typically appears in the 1100-1000 cm⁻¹ region. For example, in 7-bromo-4-chloro-6-fluoro-2-methylquinoline, characteristic IR peaks are observed at 1612, 1588, 1016, and 845 cm⁻¹. nih.gov In substituted quinoline-5,8-diones, carbonyl stretching vibrations are prominent. mdpi.commdpi.com

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For derivatives of 4-fluoro-2-methylquinoline, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. rsc.orgnih.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for quinoline derivatives may include the loss of the methyl group or other substituents. For example, the HRMS of 7-bromo-4-chloro-6-fluoro-2-methylquinoline shows a [M+H]⁺ peak with a calculated mass of 273.9429 and a found mass of 273.9424, confirming its elemental composition. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like 4-fluoro-2-methylquinoline derivatives, these transitions are typically π → π* and n → π* transitions.

The UV-Vis spectra of quinoline derivatives generally exhibit multiple absorption bands in the UV region. For example, a study on 6-fluoro, 4-hydroxy, 2-methyl quinoline (6-FHMQ) showed absorption peaks that were analyzed using both experimental and theoretical methods. tandfonline.com The interaction of these molecules with nanoparticles can lead to changes in their absorption spectra, indicating complex formation. researchgate.net The specific wavelengths and intensities of the absorption maxima are influenced by the substitution pattern on the quinoline ring and the solvent used. researchgate.net

X-ray Crystallography for Absolute Configuration and Supramolecular Assembly

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of crystalline compounds. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are crucial for a comprehensive structural understanding.

For instance, the crystal structure of O-ethyl S-(8-fluoro-2,3-dimethylquinolin-4-yl) carbonothioate, a derivative of the target compound, was determined by X-ray single-crystal diffraction. tandfonline.com The analysis revealed that the compound crystallizes in the monoclinic space group C2/c. tandfonline.com The precise atomic coordinates obtained from the diffraction data allow for the construction of a detailed three-dimensional model of the molecule.

Similarly, the structure of another derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, was confirmed using single-crystal X-ray diffraction. mdpi.com This analysis provided key conformational details, such as the dihedral angle between the phenyl and quinoline rings, which was found to be 76.2°. mdpi.com

Beyond individual molecular structures, X-ray crystallography is invaluable for studying supramolecular assembly, which is how molecules organize themselves in the crystal lattice through non-covalent interactions. These interactions, including hydrogen bonding and π–π stacking, play a critical role in determining the physical properties of the solid material. The cocrystallization of fluoroquinolones with dicarboxylic acids, for example, often leads to supramolecular structures. acs.org

In the case of certain fluoroquinolone derivatives, intermolecular interactions such as C–H⋯N and C–H⋯π hydrogen bonds, as well as π–π stacking, have been observed to dictate the crystal packing, leading to the formation of complex two-dimensional and three-dimensional supramolecular frameworks. iucr.orgresearchgate.net The study of these assemblies is crucial for understanding and predicting the solid-state properties of these compounds.

Interactive Table: Crystallographic Data for Selected Quinoline, 4-fluoro-2-methyl- Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
O-ethyl S-(8-fluoro-2,3-dimethylquinolin-4-yl) carbonothioateMonoclinicC2/cNot specified tandfonline.com
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoateNot specifiedNot specifiedNot specified mdpi.com
(E)-3-{4-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-2-yl}-1-(naphthalen-1-yl)prop-2-en-1-oneTriclinicP-1C-H···O hydrogen bonds iucr.org

Advanced Spectroscopic Techniques for Fine Structural Details

While X-ray crystallography provides a static picture of a molecule in the solid state, advanced spectroscopic techniques offer complementary information about the structure and dynamics in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules. Both ¹H and ¹³C NMR are routinely used to confirm the substitution patterns on the quinoline ring and any attached functional groups. For fluorinated compounds like "Quinoline, 4-fluoro-2-methyl-", ¹⁹F NMR is particularly informative, with the fluorine chemical shift providing a sensitive probe of the local electronic environment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond connectivities between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of atoms, providing crucial information about the molecule's conformation in solution. researchgate.net

Mass Spectrometry (MS) is essential for determining the molecular weight of a compound and for obtaining information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation patterns observed in the mass spectrum can also provide valuable clues about the molecular structure.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule. iucr.org For example, the characteristic stretching frequencies of C=O, C-F, and N-H bonds can be readily identified in the IR spectrum.

By combining the data from these various spectroscopic and crystallographic techniques, a complete and detailed picture of the structure of "Quinoline, 4-fluoro-2-methyl-" and its derivatives can be constructed.

Interactive Table: Spectroscopic Data for Characterization

TechniqueInformation ProvidedExample ApplicationReference
¹H NMRProton environment and connectivityConfirming substitution patterns
¹³C NMRCarbon skeleton and functional groupsAssigning quinoline backbone carbons
¹⁹F NMRPresence and electronic environment of fluorineObserving singlet for fluorine at C6
HRMSExact molecular weight and elemental formulaValidating molecular ion peaks
IR SpectroscopyPresence of specific functional groupsIdentifying C=O and C-F stretches iucr.org
2D NMR (COSY, HMBC)Through-bond correlationsEstablishing atom connectivity ipb.pt

Computational Chemistry and Theoretical Studies of Fluorinated Quinoline Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental premise of QSAR is that variations in the structural or physicochemical properties of a molecule directly influence its biological effects. fiveable.me For fluorinated quinoline (B57606) systems, including Quinoline, 4-fluoro-2-methyl-, QSAR serves as a predictive tool to forecast the activity of novel derivatives, thereby guiding the rational design of compounds with enhanced potency for various therapeutic targets, such as anticancer or antimalarial agents. nanobioletters.comjetir.orgnih.gov This approach accelerates drug discovery by prioritizing the synthesis and testing of the most promising candidates, reducing time and cost. nanobioletters.comnih.gov

QSAR models are developed by analyzing a dataset of compounds with known activities and a range of calculated molecular properties, known as descriptors. jetir.org These descriptors quantify various aspects of the molecule's structure, including steric, electronic, hydrophobic, and topological features. nih.govyoutube.com Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), are used to build the predictive models. jetir.orgnih.govresearchgate.net

Detailed Research Findings

Recent research on fluorinated quinoline derivatives has successfully utilized QSAR to elucidate the structural requirements for specific biological activities. A notable study focused on a series of 2,4-disubstituted 6-fluoroquinolines to develop a robust QSAR model for predicting their antiplasmodial activity against Plasmodium falciparum. nih.gov The model was developed using the genetic function approximation (GFA) technique and demonstrated strong predictive power. nih.gov

The study identified several key physicochemical descriptors that significantly influence the antiplasmodial activity of these fluorinated quinolines. The model revealed that the activity was positively correlated with the number of 5-membered rings (n5Ring), the 3D topological distance-based descriptor TDB8u, and the Radial Distribution Function descriptor RDF75i. Conversely, the activity was negatively associated with the GGI9 index and the TDB7u descriptor. nih.gov This indicates that specific spatial arrangements and electronic properties conferred by the substitutions on the 6-fluoroquinoline scaffold are crucial for their biological function.

The statistical quality of the developed QSAR model was rigorously validated to ensure its reliability and predictive capability. nih.gov The key statistical metrics are summarized in the table below.

Statistical ParameterValueDescription
R² (Squared Correlation Coefficient)0.921Indicates that 92.1% of the variance in the biological activity is explained by the model.
R²adj (Adjusted R²)0.878Adjusts the R² value for the number of descriptors in the model.
Q²cv (Leave-one-out Cross-validation Coefficient)0.801A measure of the model's internal predictive ability.
R²pred (Predictive R² for External Test Set)0.901Measures the model's ability to predict the activity of an external set of compounds.

These high statistical values confirm the robustness and significant predictive power of the QSAR model for 2,4-disubstituted 6-fluoroquinolines. nih.gov

Similarly, other QSAR studies on broader classes of quinoline derivatives have identified important structural features for various activities, such as anticancer and antimicrobial effects. nanobioletters.commdpi.com For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create 3D contour maps. These maps visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions around the quinoline scaffold, providing a visual guide for designing new, more potent analogs. nih.gov

The insights gained from such QSAR models are invaluable for the targeted modification of the Quinoline, 4-fluoro-2-methyl- scaffold. By understanding the quantitative impact of adding or modifying substituents at various positions based on descriptors like those identified for other fluorinated quinolines, researchers can rationally design derivatives with a higher probability of exhibiting the desired biological activity.

Descriptor TypeExample DescriptorInfluence on Activity (in a specific model) nih.gov
Topologicaln5Ring (Number of 5-membered rings)Positive Correlation
TopologicalGGI9Negative Correlation
3D-Topological Distance BasedTDB7uNegative Correlation
3D-Topological Distance BasedTDB8uPositive Correlation
Radial Distribution FunctionRDF75iPositive Correlation

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as Versatile Building Blocks for Complex Heterocyclic Compounds

4-Fluoro-2-methylquinoline serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Organic chemists utilize its reactive sites to construct elaborate molecular architectures. The fluorine atom at the 4-position and the methyl group at the 2-position influence the reactivity of the quinoline (B57606) ring system, allowing for selective chemical transformations.

The synthesis of polysubstituted analogues of 4-methyl-2-phenylquinoline, which have shown potential antifungal activities, demonstrates the utility of related quinoline structures. asianpubs.org The core quinoline structure can be modified through various reactions. For instance, derivatives can undergo oxidation to form N-oxides or reduction of carboxylic acid groups. Furthermore, electrophilic substitution reactions enable the introduction of various functional groups onto the quinoline ring. The synthesis of novel 2-methyl-4-styrylquinoline derivatives has been achieved through Friedländer reactions, which involve the condensation of (2-aminophenyl)chalcones with acetone. iucr.orgiucr.org

The versatility of the quinoline scaffold is further highlighted by its use in synthesizing a variety of heterocyclic systems. For example, it is a key component in the development of compounds with potential applications in pharmaceuticals and agrochemicals. The ability to perform reactions such as oxidation, reduction, and nucleophilic substitution on quinoline derivatives allows for the creation of a diverse library of molecules.

Integration into Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The conjugated electronic structure of the quinoline ring makes its derivatives, including those of 4-fluoro-2-methylquinoline, suitable for applications in materials science, particularly in the fields of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The ability to tune the energy gap of these molecules through the conversion of functional groups is a key advantage. ossila.com

Quinoline derivatives are recognized for their potential in developing materials for OLEDs and organic photovoltaic cells due to their unique electronic properties. tandfonline.com The incorporation of a fluorine atom can be particularly beneficial, as it can enhance the electronic characteristics and stability of the resulting materials. The general class of fluorinated quinolines is being explored for these applications, indicating the relevance of the 4-fluoro-2-methylquinoline structure. smolecule.com

Research on Fluorescent Dyes and Advanced Imaging Agents

The inherent fluorescence of the quinoline scaffold has led to research into its use in developing fluorescent dyes and advanced imaging agents. ossila.com The modification of the quinoline structure allows for the tailoring of its photophysical properties, such as absorption and emission wavelengths.

While direct research on 4-fluoro-2-methylquinoline as a fluorescent dye is not extensively documented in the provided results, related quinoline derivatives have been successfully developed into fluorescent probes. For example, some quinoline-based anticancer agents have been modified to act as fluorescent dyes for cell imaging, allowing for the tracking of the molecule within cells. ossila.com This demonstrates the potential of the quinoline framework in bioimaging applications.

Precursors for Radiolabeled Compounds (e.g., Tritium, Fluorine-18) for Research Investigations

A significant area of research for quinoline derivatives is their use as precursors for radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET). The introduction of a radioisotope, such as fluorine-18 (B77423), allows for the non-invasive visualization of biological processes in vivo.

Specifically, the 4-fluoro-2-methylquinoline scaffold has been investigated in the context of developing PET tracers. For example, it is a key component in the synthesis of fluorine-containing inhibitors of phosphodiesterase 10A (PDE10A), which are then labeled with fluorine-18. nih.gov The radiosynthesis of these tracers often involves a multi-step process, starting from the non-radioactive fluoroquinoline derivative. nih.gov

Furthermore, methods for the direct C-H radiofluorination of 8-methylquinoline (B175542) derivatives using Ag[18F]F have been developed, showcasing a pathway to introduce fluorine-18 into the quinoline system. nih.gov The development of efficient radiolabeling methods is crucial for the widespread application of these tracers in research. Tritium labeling of quinoline derivatives has also been explored to create radioactive markers for biological and medical investigations. google.comsciforum.net

Future Research Directions and Challenges in Fluorinated Quinoline Chemistry

Development of Highly Efficient and Selective Synthetic Protocols for Precise Functionalization

A significant challenge in the chemistry of fluorinated quinolines is the development of synthetic methods that allow for the precise and selective introduction of various functional groups onto the quinoline (B57606) core. rsc.org Traditional methods often require harsh conditions or lack regioselectivity, which can be a drawback. iucr.org Modern research is focused on creating more sophisticated and milder protocols.

Key areas of development include:

C-H Bond Functionalization: This transformative strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized starting materials. rsc.org Developing C-H functionalization methods specific to the 4-fluoro-2-methylquinoline scaffold would enable the efficient synthesis of a diverse library of analogues for further study. This approach can accelerate drug discovery by expanding the chemical space around the quinoline core. rsc.org

Metal-Free Synthesis: To create more environmentally friendly and cost-effective processes, there is a growing interest in metal-free synthetic strategies. nih.govacs.org These methods avoid the use of expensive and potentially toxic transition-metal catalysts, which can simplify purification processes. nih.govacs.org

Novel Cyclization and Condensation Reactions: The core quinoline structure is often built using cyclization reactions. researchgate.net Research continues to explore new variations of classic methods, such as the Friedländer annulation, using readily available starting materials to improve atom economy and yield. iucr.orgiucr.org For instance, efficient conditions for preparing 2-arylvinylquinolines have been developed using zinc chloride in DMF, improving upon older methods that resulted in side reactions. nih.gov

The development of these advanced synthetic protocols is crucial for systematically modifying the 4-fluoro-2-methylquinoline structure, enabling a thorough investigation of its potential.

Comprehensive Elucidation of Structure-Activity Relationships through Advanced Computational and Experimental Approaches

A deep understanding of the Structure-Activity Relationship (SAR) is fundamental to designing molecules with desired properties. For fluorinated quinolines, SAR studies reveal how modifications to the chemical structure affect biological activity. nih.govnih.gov The position of the fluorine atom, for example, is known to be critical for the activity of many quinolone-based compounds, often enhancing binding to target enzymes like DNA gyrase. tandfonline.comnih.gov

Future research in this area will focus on:

Systematic Analogue Synthesis: By employing the efficient synthetic protocols mentioned previously, researchers can create series of analogues of 4-fluoro-2-methylquinoline with systematic variations at different positions on the quinoline ring.

High-Throughput Screening: These synthesized analogues can be rapidly screened for biological activity using high-throughput experimental methods.

Spectroscopic and Crystallographic Analysis: Techniques such as NMR, HRMS, and single-crystal X-ray diffraction are used to definitively confirm the structures of synthesized compounds. iucr.orgiucr.orgresearchgate.net This structural data is vital for accurate SAR analysis.

Integrating Computational and Experimental Data: The most powerful approach involves combining experimental screening data with computational modeling. For example, studies on quinazoline-based inhibitors have shown that substitutions at the C-6 position with fluorine can decrease activity, while modifications at other positions can enhance it. mdpi.com Similarly, for novel fluorinated quinoline analogues, SAR analysis has revealed that the ester group, in conjunction with fluorine substitution, is critical for anticancer activity. acs.org This integrated approach allows for the development of predictive models that can guide the design of future generations of compounds.

Structural Modification Observed Impact on Activity (General Fluoroquinolones) Relevant Research Focus
Fluorine at C6-position Generally enhances antibacterial activity and DNA gyrase inhibition. tandfonline.comnih.govConfirming the role of the C4-fluorine in 4-fluoro-2-methylquinoline for various biological activities.
Substituent at N1-position Vital for antibacterial activity. nih.govExploring modifications to the nitrogen atom of the quinoline ring.
Substituents on Side Chains Can dramatically influence pharmacological activity and selectivity. nih.govSystematic functionalization of the methyl group at the C2-position.
Ring Fusions (Annelation) Can alter the spectrum of biological activity.Designing novel fused heterocyclic systems based on the 4-fluoro-2-methylquinoline core.

Advanced Computational Modeling for Rational Design of Novel Analogues with Desired Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules and reducing the time and cost associated with laboratory work. For a scaffold like 4-fluoro-2-methylquinoline, computational modeling can predict the properties of novel analogues before they are synthesized.

Key computational approaches include:

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. researchgate.netrsc.org Docking studies can help rationalize observed SAR trends and identify key interactions, like hydrogen bonds, that are crucial for activity. mdpi.comresearchgate.netrsc.org For instance, computational studies have been used to screen quinoline candidates as potential inhibitors for proteins involved in viral assembly. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to test the stability of a ligand-protein complex over time, providing a more dynamic picture of the binding interaction than static docking. nih.gov

In Silico Prediction of Physicochemical Properties: Computational tools can predict properties like lipophilicity, solubility, and metabolic stability. researchgate.net The introduction of fluorine is known to affect these properties significantly, and predictive modeling can help in designing analogues with optimal pharmacokinetic profiles. nih.govmdpi.com

These computational methods allow for a high-throughput virtual screening of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Exploration of New Biological Targets and Mechanisms of Action for Diverse Research Applications

While fluorinated quinolones are well-known for their antibacterial activity through the inhibition of DNA gyrase and topoisomerase, the versatile quinoline scaffold is a privileged structure found in compounds with a wide array of biological activities. nih.govnih.govnih.gov A major direction for future research is to explore novel biological targets and applications for analogues of 4-fluoro-2-methylquinoline beyond antibacterial action.

Potential research applications and targets include:

Anticancer Agents: Many quinoline derivatives have been investigated for their antiproliferative activity. nih.govnih.gov Research could focus on designing 4-fluoro-2-methylquinoline analogues that target specific kinases (like EGFR/HER-2) or other proteins involved in cancer progression. mdpi.comrsc.org

Antiviral and Antimalarial Activity: The quinoline core is famous for its presence in antimalarial drugs. researchgate.netnih.gov New hybrid molecules and analogues could be screened for activity against various viruses and parasites. researchgate.netcore.ac.uk

Enzyme Inhibition: Fluorinated quinolines can be designed to inhibit other classes of enzymes. For example, some derivatives have been investigated as α-glucosidase inhibitors for diabetes research or as urease inhibitors for antifungal applications. nih.govacs.org

Materials Science: The unique properties conferred by fluorine mean that fluorinated quinolines could also find applications in materials science, for example, in the development of novel polymers or functional materials. mdpi.com

Identifying new mechanisms of action is also crucial. For example, some anticancer quinolines have been found to induce apoptosis (programmed cell death) by activating caspases and modulating the expression of apoptotic proteins. rsc.org Exploring these pathways for novel 4-fluoro-2-methylquinoline derivatives is a promising research avenue.

Design and Synthesis of Multi-Functional Quinoline Hybrid Molecules for Enhanced Research Efficacy

Molecular hybridization is a strategy that involves combining two or more distinct pharmacophores into a single molecule. core.ac.uk This can lead to compounds with improved affinity, better selectivity, or even a dual mode of action that can be advantageous in overcoming resistance mechanisms. thesciencein.org The 4-fluoro-2-methylquinoline scaffold is an excellent candidate for inclusion in such hybrid designs.

Examples of quinoline hybrid strategies include:

Quinoline-Piperazine Hybrids: These have been synthesized and evaluated for antibacterial and antituberculosis properties. nih.gov

Quinoline-Triazine and Quinoline-Triazole Hybrids: Such molecules have been designed and screened for anticancer and antimalarial activities. researchgate.netnih.gov

Quinoline-Chalcone Hybrids: These have been computationally designed and evaluated for antimalarial activity. researchgate.net

The design of these hybrids often involves linking the 4-fluoro-2-methylquinoline unit to another biologically active moiety via a flexible or rigid linker. The synthesis of these more complex molecules requires robust and versatile chemical methods. core.ac.uk This approach represents a promising frontier for creating highly efficacious research compounds by leveraging the beneficial properties of the fluorinated quinoline core in combination with other validated pharmacophores. thesciencein.org

Q & A

Q. What are the primary synthetic routes for 4-fluoro-2-methylquinoline derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 4-fluoro-2-methylquinoline derivatives typically involves:

  • Nucleophilic Substitution : Chlorine or fluorine atoms in precursor molecules (e.g., 4-chloro-8-fluoro-2-methylquinoline) are replaced using reagents like sodium methoxide under mild conditions (60–80°C) .
  • Microwave-Assisted Synthesis : KF·2H₂O under microwave irradiation enhances regioselectivity and reduces reaction time compared to conventional heating .
  • Skraup Reaction : Aniline derivatives are cyclized with glycerol and sulfuric acid, though this method may require optimization for fluorinated analogs due to steric and electronic effects .

Q. Key Considerations :

  • Reagent Selection : Potassium tert-butoxide improves substitution efficiency in polar aprotic solvents (e.g., DMF) .
  • Yield Optimization : Microwave methods achieve ~85% yield in 30 minutes, while traditional routes require 6–12 hours for comparable results .

Q. What spectroscopic techniques are critical for characterizing 4-fluoro-2-methylquinoline derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F), while ¹H NMR resolves methyl group splitting (δ ~2.5 ppm) .
  • X-Ray Crystallography : Determines molecular conformation and intermolecular interactions (e.g., C–H···π stacking in crystal lattices, as seen in related quinoline derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₈FN for 4-fluoro-2-methylquinoline) and fragmentation patterns .

Q. How is the antimicrobial activity of 4-fluoro-2-methylquinoline derivatives evaluated in vitro?

Methodological Answer:

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or microbroth dilution assays .
  • Mechanistic Studies : Fluorinated quinolines disrupt DNA gyrase activity; IC₅₀ values are measured via enzyme inhibition assays .
  • Control Compounds : Compare with ciprofloxacin to assess relative potency .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen placement, methyl group position) influence the bioactivity of 4-fluoro-2-methylquinoline analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Fluorine Position : 4-Fluoro substitution enhances DNA intercalation vs. 6-fluoro analogs, as shown in cytotoxicity assays (IC₅₀: 4-F = 2.1 μM vs. 6-F = 8.7 μM) .
    • Methyl Group : 2-Methyl improves lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Case Study : 4-Chloro-8-fluoro-2-methylquinoline exhibits a similarity index of 0.94 to 4-fluoro-2-methylquinoline, suggesting comparable reactivity but divergent biological targets .

Q. What computational methods are used to predict the environmental persistence and toxicity of 4-fluoro-2-methylquinoline?

Methodological Answer:

  • QSAR Modeling : Predict biodegradation pathways using software like EPI Suite. Fluorine’s electronegativity reduces hydrolysis rates (t₁/₂ > 60 days in aquatic systems) .
  • Ecotoxicology : Daphnia magna assays show LC₅₀ = 12 mg/L, indicating moderate toxicity. Molecular docking identifies binding affinity to aquatic organisms’ cytochrome P450 enzymes .

Q. How can contradictory data on the anticancer efficacy of 4-fluoro-2-methylquinoline derivatives be resolved?

Methodological Answer:

  • Experimental Design :
    • Dose-Response Curves : Replicate studies across cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects .
    • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic activity .
  • Data Reconciliation : Discrepancies in IC₅₀ values (e.g., 1.5 μM vs. 5.2 μM) may arise from assay conditions (e.g., serum concentration, incubation time) .

Q. What strategies optimize the regioselectivity of substitution reactions in 4-fluoro-2-methylquinoline synthesis?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at C-8 to direct electrophiles to C-4 .
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective C–H functionalization at room temperature .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor mono-substitution, while DMSO promotes di-substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.